

A Comprehensive Guide to the Nomenclature of Ethyl 5-hydroxydecanoate

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Compound of Interest

Compound Name: Ethyl 5-hydroxydecanoate

Cat. No.: B1671634

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This document serves as a technical reference for researchers, scientists, and professionals in drug development, providing a detailed overview of the synonyms and chemical identifiers for **Ethyl 5-hydroxydecanoate**. The information is presented to facilitate accurate identification and sourcing of this compound for experimental and developmental purposes.

Chemical Identity and Synonyms

Ethyl 5-hydroxydecanoate is a chemical compound with a variety of names used across different contexts, from systematic IUPAC names to common trade names and database identifiers. Accurate identification is crucial for procurement, regulatory compliance, and scientific communication. The following table summarizes the known synonyms and key identifiers for this compound.^{[1][2][3]}

Identifier Type	Value
Systematic IUPAC Name	ethyl 5-hydroxydecanoate[1]
Common Synonyms	5-Hydroxydecanoic acid ethyl ester[1][2][3]
Decanoic acid, 5-hydroxy-, ethyl ester[1][2][3][4]	
(±)-ETHYL 5-HYDROXYDECANOATE[2][3]	
CAS Number	75587-06-3[1][5][6][7]
FEMA Number	4444[1][5]
FDA UNII	DF7YX14403[5][8]
EC Number	639-142-9[1]
JECFA Number	1962[5][7]

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 5-hydroxydecanoate** is provided below. This data is essential for experimental design, formulation development, and safety assessments.

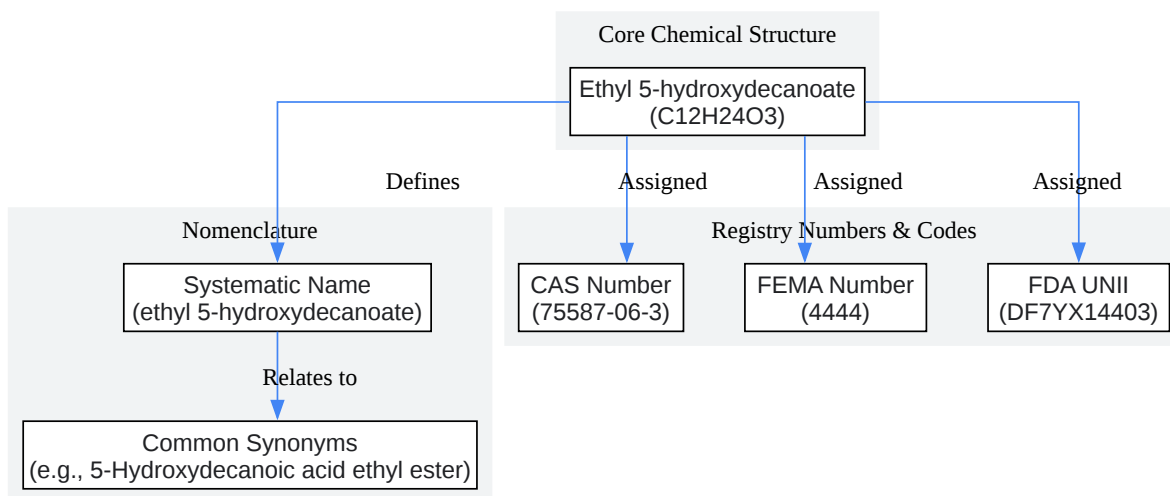
Property	Value
Molecular Formula	C12H24O3[1][5][6]
Molecular Weight	216.32 g/mol [1][5][6]
Appearance	Colorless clear liquid[1]
Odor	Sweet, fatty, peach-like[1][5][7]
Boiling Point	280 to 299 °C @ 760 mm Hg[5]
Flash Point	~108 °C[7][9]
Specific Gravity	0.945 to 0.956 @ 20 °C[5]
Refractive Index	1.442 to 1.452 @ 20 °C[5]
Solubility	Very slightly soluble in water; Soluble in alcohol[1][5][6]

Experimental Protocols and Signaling Pathways

The request for detailed experimental protocols and signaling pathways is acknowledged. However, the scope of this document is focused on the nomenclature and identification of **Ethyl 5-hydroxydecanoate**. As such, specific experimental methodologies or biological pathways are not detailed here. For researchers interested in the applications of this compound, particularly in flavors and fragrances, further investigation into FEMA GRAS documentation may provide context for its use and safety.[5][8]

Logical Relationships in Chemical Identification

The accurate identification of a chemical compound relies on the hierarchical and interconnected nature of its various identifiers. The following diagram illustrates the relationship between the primary chemical structure and its associated names and numbers. The IUPAC name provides a systematic and unambiguous description of the molecular structure, from which other identifiers are derived or assigned.



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- To cite this document: BenchChem. [A Comprehensive Guide to the Nomenclature of Ethyl 5-hydroxydecanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671634#synonyms-for-ethyl-5-hydroxydecanoate]

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